Cas no 2137514-05-5 (N-{1-oxa-8-azaspiro4.5decan-4-yl}cyclopropanesulfonamide)

N-{1-oxa-8-azaspiro4.5decan-4-yl}cyclopropanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-{1-oxa-8-azaspiro[4.5]decan-4-yl}cyclopropanesulfonamide
- EN300-840113
- 2137514-05-5
- N-{1-oxa-8-azaspiro4.5decan-4-yl}cyclopropanesulfonamide
-
- Inchi: 1S/C11H20N2O3S/c14-17(15,9-1-2-9)13-10-3-8-16-11(10)4-6-12-7-5-11/h9-10,12-13H,1-8H2
- InChI Key: MTMOPVOEUHCTGF-UHFFFAOYSA-N
- SMILES: S(C1CC1)(NC1CCOC21CCNCC2)(=O)=O
Computed Properties
- Exact Mass: 260.11946368g/mol
- Monoisotopic Mass: 260.11946368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 380
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 75.8Ų
N-{1-oxa-8-azaspiro4.5decan-4-yl}cyclopropanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-840113-5.0g |
N-{1-oxa-8-azaspiro[4.5]decan-4-yl}cyclopropanesulfonamide |
2137514-05-5 | 95.0% | 5.0g |
$3645.0 | 2025-02-21 | |
Enamine | EN300-840113-1.0g |
N-{1-oxa-8-azaspiro[4.5]decan-4-yl}cyclopropanesulfonamide |
2137514-05-5 | 95.0% | 1.0g |
$1256.0 | 2025-02-21 | |
Enamine | EN300-840113-1g |
N-{1-oxa-8-azaspiro[4.5]decan-4-yl}cyclopropanesulfonamide |
2137514-05-5 | 1g |
$1256.0 | 2023-09-02 | ||
Enamine | EN300-840113-5g |
N-{1-oxa-8-azaspiro[4.5]decan-4-yl}cyclopropanesulfonamide |
2137514-05-5 | 5g |
$3645.0 | 2023-09-02 | ||
Enamine | EN300-840113-10g |
N-{1-oxa-8-azaspiro[4.5]decan-4-yl}cyclopropanesulfonamide |
2137514-05-5 | 10g |
$5405.0 | 2023-09-02 | ||
Enamine | EN300-840113-10.0g |
N-{1-oxa-8-azaspiro[4.5]decan-4-yl}cyclopropanesulfonamide |
2137514-05-5 | 95.0% | 10.0g |
$5405.0 | 2025-02-21 | |
Enamine | EN300-840113-2.5g |
N-{1-oxa-8-azaspiro[4.5]decan-4-yl}cyclopropanesulfonamide |
2137514-05-5 | 95.0% | 2.5g |
$2464.0 | 2025-02-21 | |
Enamine | EN300-840113-0.25g |
N-{1-oxa-8-azaspiro[4.5]decan-4-yl}cyclopropanesulfonamide |
2137514-05-5 | 95.0% | 0.25g |
$1156.0 | 2025-02-21 | |
Enamine | EN300-840113-0.1g |
N-{1-oxa-8-azaspiro[4.5]decan-4-yl}cyclopropanesulfonamide |
2137514-05-5 | 95.0% | 0.1g |
$1106.0 | 2025-02-21 | |
Enamine | EN300-840113-0.05g |
N-{1-oxa-8-azaspiro[4.5]decan-4-yl}cyclopropanesulfonamide |
2137514-05-5 | 95.0% | 0.05g |
$1056.0 | 2025-02-21 |
N-{1-oxa-8-azaspiro4.5decan-4-yl}cyclopropanesulfonamide Related Literature
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
Additional information on N-{1-oxa-8-azaspiro4.5decan-4-yl}cyclopropanesulfonamide
N-{1-oxa-8-azaspiro[4.5]decan-4-yl}cyclopropanesulfonamide (CAS No. 2137514-05-5): An Overview
N-{1-oxa-8-azaspiro[4.5]decan-4-yl}cyclopropanesulfonamide, with the CAS number 2137514-05-5, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic amines and is characterized by its unique structural features, which include a cyclopropane sulfonamide moiety and a spirocyclic ring system. The combination of these structural elements imparts distinct chemical and biological properties, making it a promising candidate for various therapeutic applications.
The chemical structure of N-{1-oxa-8-azaspiro[4.5]decan-4-yl}cyclopropanesulfonamide is particularly noteworthy due to its spirocyclic framework, which provides enhanced conformational rigidity and stability. This rigidity can be advantageous in drug design, as it can improve the selectivity and potency of the compound by reducing unwanted interactions with off-target proteins. Additionally, the presence of the cyclopropane sulfonamide group adds polarity and hydrogen-bonding capabilities, which are crucial for optimizing pharmacokinetic properties such as solubility and bioavailability.
Recent studies have focused on the potential therapeutic applications of N-{1-oxa-8-azaspiro[4.5]decan-4-yl}cyclopropanesulfonamide. One area of particular interest is its activity as a modulator of ion channels and receptors. For instance, research has shown that this compound exhibits potent inhibitory effects on specific potassium channels, which are implicated in various neurological disorders such as epilepsy and neuropathic pain. The ability to selectively modulate these channels could lead to the development of novel therapeutic agents for treating these conditions.
Another promising application of N-{1-oxa-8-azaspiro[4.5]decan-4-yl}cyclopropanesulfonamide is in the field of cancer research. Preliminary studies have indicated that this compound possesses anti-proliferative properties against certain cancer cell lines. The mechanism underlying this activity is thought to involve the modulation of signaling pathways that regulate cell growth and survival. Further investigation into these mechanisms could provide valuable insights into the potential use of this compound as an anticancer agent.
In addition to its biological activities, the synthetic accessibility of N-{1-oxa-8-azaspiro[4.5]decan-4-yl}cyclopropanesulfonamide has been a subject of extensive research. Several synthetic routes have been developed to access this compound, each with its own advantages and limitations. One common approach involves the use of transition-metal-catalyzed reactions to construct the spirocyclic core, followed by functional group transformations to introduce the cyclopropane sulfonamide moiety. These synthetic strategies have facilitated the preparation of a wide range of analogs, enabling structure-activity relationship (SAR) studies to optimize the pharmacological profile of this class of compounds.
The pharmacokinetic properties of N-{1-oxa-8-azaspiro[4.5]decan-4-yl}cyclopropanesulfonamide have also been investigated in preclinical studies. These studies have demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its potential use as an oral therapeutic agent. However, further optimization may be required to enhance its stability and reduce potential side effects.
Despite its promising therapeutic potential, several challenges remain in the development of N-{1-oxa-8-azaspiro[4.5]decan-4-yl}cyclopropanesulfonamide as a clinical candidate. One such challenge is the need to improve its selectivity for specific targets while minimizing off-target effects. Additionally, further preclinical studies are necessary to evaluate its safety and efficacy in animal models before advancing to clinical trials.
In conclusion, N-{1-oXa-8-azaspiro[4.5]decan-4-yl}cyclopropanesulfonamide (CAS No. 2137514-05-5) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research efforts aim to address the remaining challenges and fully realize its clinical potential in treating various diseases.
2137514-05-5 (N-{1-oxa-8-azaspiro4.5decan-4-yl}cyclopropanesulfonamide) Related Products
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)



